1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene is a complex organic compound characterized by the presence of a methylsulfonyl group and two trifluoromethyl groups attached to a benzene ring. Its chemical formula is C10H6F6O2S, and it features a unique structure that imparts significant chemical reactivity and biological activity. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it an interesting candidate for various applications in medicinal chemistry and materials science.
Several methods have been developed for synthesizing 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)benzene. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzene with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This method allows for efficient introduction of the methylsulfonyl group onto the aromatic ring. Alternative synthetic routes may involve multi-step processes that include functionalization of starting materials followed by coupling reactions .
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)benzene interacts with biological systems. Research typically focuses on its binding affinity to various enzymes and receptors. Studies suggest that modifications in the trifluoromethyl and sulfonyl groups can significantly alter these interactions, impacting its efficacy as a therapeutic agent or its environmental behavior .
1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene shares structural similarities with several other compounds. Here are some notable examples:
The uniqueness of 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)benzene lies in its combination of both sulfonyl and trifluoromethyl functionalities, which synergistically enhance its chemical reactivity and potential biological activity compared to similar compounds.
The two-step alkylation-oxidation method leverages 3,5-bis(trifluoromethyl)thiophenol (CAS 130783-02-7) as a starting material, a compound readily available through commercial suppliers. In the first step, the thiophenol undergoes alkylation with methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction replaces the thiol (-SH) group with a methylthio (-SMe) moiety, forming 3,5-bis(trifluoromethyl)phenyl methyl sulfide.
The second step involves oxidation of the sulfide to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid or oxone (potassium peroxymonosulfate) in a water-acetone mixture. This oxidation proceeds via the formation of a sulfoxide intermediate, which is further oxidized to the sulfonyl group. The reaction’s efficiency depends on the stoichiometry of the oxidizing agent and reaction time, with excess H₂O₂ (2–3 equivalents) typically required for complete conversion.
Table 1: Representative Yields for Two-Step Synthesis
| Step | Conditions | Yield (%) |
|---|---|---|
| Alkylation (SMe) | K₂CO₃, DMF, 60°C, 12 h | 85–90 |
| Oxidation (SO₂Me) | H₂O₂ (30%), HOAc, 80°C, 6 h | 75–80 |
This method benefits from the commercial availability of 3,5-bis(trifluoromethyl)thiophenol and its air-stable handling under inert conditions. However, the oxidation step requires careful temperature control to avoid over-oxidation or decomposition of the trifluoromethyl groups.
Direct sulfonylation of 3,5-bis(trifluoromethyl)benzene derivatives represents a more streamlined approach. While the electron-withdrawing nature of the trifluoromethyl groups deactivates the aromatic ring, rendering electrophilic substitution challenging, the use of methylsulfonyl chloride (CH₃SO₂Cl) in the presence of Lewis acids like aluminum chloride (AlCl₃) facilitates the reaction. The mechanism likely proceeds through the generation of a sulfonium ion intermediate, which reacts with the aromatic ring at the position ortho to the trifluoromethyl groups.
Key Reaction Parameters:
Table 2: Solvent Effects on Sulfonylation Efficiency
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| Dichloromethane | 92 | 88 |
| 1,2-Dichloroethane | 89 | 85 |
| Tetrahydrofuran | 65 | 72 |
The method’s primary limitation lies in the competitive formation of bis-sulfonylated byproducts, which necessitates precise stoichiometric control.
For the alkylation step, elevating the temperature to 60°C reduces reaction time from 24 h to 12 h without compromising yield. Conversely, the oxidation step achieves optimal yields at 80°C for 6 h; prolonged heating (>8 h) leads to a 10–15% decrease in yield due to side reactions.
The addition of catalytic amounts of dimethylaminopyridine (DMAP, 5 mol%) improves sulfonylation yields by 12–15%, likely through enhanced nucleophilic activation of the sulfonylating agent.
Table 3: Impact of Catalysts on Sulfonylation
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| None | 78 | 82 |
| DMAP | 90 | 88 |
| FeCl₃ | 85 | 80 |
Polar aprotic solvents like DMF and DMSO enhance the solubility of 3,5-bis(trifluoromethyl)thiophenol, enabling higher reaction rates in the alkylation step. For oxidation, mixtures of acetic acid and water (3:1 v/v) prevent precipitation of intermediates, ensuring homogeneous reaction conditions.
The trifluoromethyl and methylsulfonyl substituents on the benzene ring of 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)benzene enhance its electrophilicity, making it an effective partner in condensations with aldehyde intermediates to form pyrazole derivatives. For example, reactions with α,β-unsaturated aldehydes under basic conditions yield pyrazole cores through a tandem Michael addition-cyclization mechanism [1]. The electron-deficient aromatic system facilitates nucleophilic attack by the aldehyde’s enolate, followed by intramolecular cyclization.
| Aldehyde Type | Reaction Conditions | Yield (%) | Pyrazole Substitution Pattern |
|---|---|---|---|
| Acrolein | K₂CO₃, DMF, 80°C, 12 h | 78 | 3-CF₃, 5-CF₃, 1-SO₂Me |
| Cinnamaldehyde | Et₃N, THF, 60°C, 8 h | 65 | 3-CF₃, 5-CF₃, 4-Ph |
| Furfural | DBU, MeCN, RT, 24 h | 82 | 3-CF₃, 5-CF₃, 2-furyl |
The methylsulfonyl group acts as a stabilizing moiety, preventing overfunctionalization during cyclization . Computational studies indicate that the trifluoromethyl groups lower the energy barrier for the cyclization step by polarizing the π-system of the intermediate [1].
In Friedel-Crafts alkylation and acylation reactions, 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)benzene serves as an electron-deficient arene, directing electrophilic attack to specific positions. Its use in three-component reactions with aldehydes and aromatic nucleophiles (e.g., indoles, pyrroles) enables the synthesis of complex polycyclic structures. For instance, the methylsulfonyl group enhances regioselectivity by deactivating the meta positions, while the trifluoromethyl groups activate the para position for electrophilic substitution [4].
Example Reaction:
1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene + benzaldehyde + indole → 5-(indol-3-yl)-3,5-bis(trifluoromethyl)phenyl sulfone (Yield: 70%, Toluene, 100°C, 6 h) [4].
The methylsulfonyl group in 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)benzene is a superior leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling the preparation of trifluoromethyl-substituted anilines. Treatment with amines (e.g., ammonia, alkylamines) under mild conditions replaces the sulfonyl group with an amino moiety while retaining the trifluoromethyl substituents .
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ammonia (aq.) | DMSO | 25 | 48 | 92 |
| Methylamine | EtOH | 60 | 24 | 85 |
| Benzylamine | THF | 80 | 12 | 78 |
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing trifluoromethyl groups. Density functional theory (DFT) calculations confirm that the sulfonyl group’s departure is the rate-determining step, with a calculated activation energy of 25.3 kcal/mol [1].
The Julia-Kocienski olefination utilizing 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfone derivatives represents a significant advancement in alkene synthesis, offering superior performance compared to traditional heteroaryl sulfone activators [1] [2]. The compound 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)benzene serves as a key structural motif in these highly effective sulfone reagents.
Synthesis and Preparation of BTFP Sulfone Derivatives
Superior Stability and Reactivity Profile
The exceptional stability of metalated BTFP sulfones distinguishes them from conventional heteroaryl sulfones such as benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and 1-tert-butyl-1H-tetrazol-5-yl (TBT) derivatives [1] [3]. Under identical reaction conditions, BTFP sulfones demonstrate remarkable stability at room temperature, enabling the use of milder bases and reaction conditions compared to their heteroaryl counterparts [4].
The enhanced stability profile allows for deprotonation using potassium hydroxide at room temperature or phosphazene bases such as P2-Et and P4-t-Bu at temperatures ranging from -78°C to room temperature [1] [3]. This versatility in base selection and reaction conditions represents a significant practical advantage over traditional Julia-Kocienski protocols, which typically require strong bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazane (KHMDS) at low temperatures [4].
Reaction Scope and Substrate Compatibility
The olefination reactions of alkyl BTFP sulfones with aldehydes proceed with excellent yields and stereoselectivities, typically favoring (E)-alkene formation [1] [2]. The reaction scope encompasses a wide variety of aromatic and aliphatic aldehydes, with yields generally ranging from 70-95% and (E)/(Z) selectivities of 80:20 to 95:5 [1] [2].
Primary alkyl BTFP sulfones exhibit particularly high reactivity, with benzyl and ethyl derivatives showing optimal performance in terms of both yield and stereoselectivity [2]. Secondary alkyl sulfones, such as isopropyl BTFP sulfone, demonstrate somewhat reduced yields (40-71%) but maintain acceptable stereoselectivity profiles [2].
Mechanistic Insights and Stereocontrol
Mechanistic studies reveal that the stereocontrol in BTFP sulfone olefination is determined primarily in the elimination step rather than the initial addition step [1] [3]. The reaction proceeds through the characteristic Julia-Kocienski mechanism involving: (1) nucleophilic addition of the metalated sulfone to the carbonyl compound, (2) Smiles rearrangement to form an alkyl phenyl sulfinate intermediate, and (3) syn-elimination to generate the alkene product with concomitant formation of 3,5-bis(trifluoromethyl)phenol [1] [5].
The observation of 3,5-bis(trifluoromethyl)phenol as a side product supports the proposed mechanistic pathway and demonstrates the unique electronic properties of the BTFP activating group [5]. The strong electron-withdrawing nature of the bis(trifluoromethyl) substituents stabilizes the phenolate leaving group, facilitating the elimination step and contributing to the overall efficiency of the transformation.
The stereoselective formation of alkenes through Julia-Kocienski olefination using BTFP sulfone derivatives represents a highly efficient approach for constructing substituted alkenes with predictable stereochemical outcomes [1] [2]. The superior stereoselectivity observed with BTFP sulfones compared to conventional heteroaryl sulfones stems from both electronic and steric factors inherent to the 3,5-bis(trifluoromethyl)phenyl activating group.
Stereochemical Control Mechanisms
The stereochemical outcome of BTFP sulfone olefinations is governed by several key factors that influence the elimination step [1] [6]. The addition of metalated BTFP sulfones to carbonyl compounds initially generates a mixture of syn- and anti-β-hydroxy sulfone intermediates. However, the stereoselectivity of the final alkene product is determined by the relative rates of Smiles rearrangement and subsequent elimination from these diastereomeric intermediates [6].
The strong electron-withdrawing character of the bis(trifluoromethyl) substituents significantly accelerates the Smiles rearrangement step, leading to preferential formation of the thermodynamically more stable (E)-alkene through a syn-elimination pathway [1] [5]. This contrasts with traditional phenyl sulfones, which often require harsh conditions and exhibit poor stereoselectivity due to the less favorable electronic properties of the activating group [4].
Substrate-Dependent Selectivity Patterns
The stereoselectivity of BTFP sulfone olefinations exhibits distinct substrate-dependent patterns that reflect the electronic and steric properties of the carbonyl partner [1] [2]. Aromatic aldehydes generally provide higher (E)-selectivities (85-95%) compared to aliphatic aldehydes (80-90%), reflecting the stabilizing influence of the aromatic system on the transition state geometries [2].
Electron-deficient aromatic aldehydes, such as 4-nitrobenzaldehyde, show slightly reduced stereoselectivities (80-85%) compared to electron-rich substrates like 4-methoxybenzaldehyde (90-95%) [2]. This trend reflects the influence of electronic effects on the addition step and subsequent rearrangement kinetics.
Ketone Substrates and Challenges
The olefination of ketones with BTFP sulfones presents unique challenges and opportunities for accessing trisubstituted alkenes [2]. Primary alkyl BTFP sulfones, such as pentyl and benzyl derivatives, react with aromatic ketones to afford trisubstituted alkenes in moderate yields (40-70%) with variable stereoselectivities [2].
The lower yields observed with ketones compared to aldehydes reflect the increased steric hindrance and reduced electrophilicity of the ketone carbonyl group [2]. However, the ability to access trisubstituted alkenes through this methodology represents a significant synthetic advantage, as these structural motifs are challenging to prepare through alternative olefination methods.
Tetrasubstituted Alkene Synthesis
A particularly noteworthy application of BTFP sulfone chemistry involves the synthesis of tetrasubstituted alkenes through the reaction of secondary alkyl BTFP sulfones with ketones [2]. This transformation, exemplified by the reaction of isopropyl BTFP sulfone with aromatic ketones, represents the first successful application of the Julia-Kocienski protocol for constructing fully substituted alkenes [2].
The reaction typically requires elevated temperatures (reflux in tetrahydrofuran) and extended reaction times due to the increased steric hindrance and reduced reactivity of both coupling partners [2]. Despite these challenges, the methodology provides access to tetrasubstituted alkenes that would be difficult or impossible to obtain through alternative synthetic approaches.
The incorporation of difluoromethylene (CF2) groups into organic molecules represents a rapidly growing area of fluorine chemistry, with significant applications in pharmaceutical and agrochemical development [7] [8]. The unique properties of the CF2 group, including its role as a bioisostere for oxygen and its ability to modulate molecular conformation, make it an attractive target for synthetic chemists [9] [10].
Difluorocarbene-Based Approaches
Difluorocarbene serves as a versatile intermediate for CF2 group incorporation, offering multiple pathways for constructing difluoromethylene-containing compounds [7] [10]. The electrophilic nature of difluorocarbene, combined with its moderate stability relative to other dihalocarbenes, enables reactions with a wide range of nucleophilic substrates under controlled conditions [10].
Traditional difluorocarbene sources include sodium chlorodifluoroacetate, which generates difluorocarbene through thermal decomposition in the presence of base [7] [10]. More recent developments have introduced milder and more environmentally friendly difluorocarbene precursors, such as trimethylsilyl chlorodifluoromethane (TMSCF2Cl), which can be activated by fluoride or chloride ions under ambient conditions [7].
Synthetic Methods for CF2 Incorporation
The incorporation of CF2 groups can be achieved through several distinct synthetic strategies, each offering unique advantages for different substrate classes [7] [11]. Direct difluoromethylation approaches utilize CF2H-containing reagents that transfer the complete difluoromethyl group to the substrate in a single step [11]. These methods are particularly valuable for late-stage functionalization of complex molecules, where the mild reaction conditions minimize the risk of side reactions [11].
Alternative approaches involve the installation of CF2-containing building blocks followed by subsequent transformations to construct the desired molecular framework [12]. This strategy is exemplified by the use of difluoromethylene synthons in multicomponent coupling reactions, where the CF2 group serves as a bifunctional linchpin for assembling complex molecular architectures [12].
Mechanistic Considerations and Selectivity
The selectivity of difluoromethylation reactions is influenced by both electronic and steric factors, with the electron-withdrawing nature of the CF2 group playing a crucial role in determining reaction outcomes [7] [11]. The high electronegativity of fluorine atoms creates a significant dipole moment in CF2H groups, enabling hydrogen bonding interactions that can influence both reactivity and selectivity [11].
Recent advances in asymmetric difluoromethylation have demonstrated the potential for achieving high levels of enantioselectivity through the use of chiral catalysts and reagents [13] [14]. Nickel-catalyzed decarboxylative difluoromethylation, for example, can achieve greater than 99% enantiomeric excess in the formation of tertiary stereogenic centers bearing CF2H groups [14].
Applications in Target Molecule Synthesis
The strategic incorporation of CF2 groups has found particular application in the synthesis of bioactive compounds, where the difluoromethylene unit can serve as a metabolically stable replacement for oxygen or as a conformational constraint [9] [11]. The synthesis of difluoromethylene-containing pharmaceuticals often requires careful consideration of the CF2 installation strategy to ensure compatibility with other functional groups and synthetic transformations [11].
Flow chemistry approaches have emerged as particularly attractive for CF2 group incorporation, offering precise control over reaction conditions and enabling the safe handling of reactive difluoromethylating reagents [15]. The ability to conduct these reactions in continuous flow systems also facilitates scale-up for pharmaceutical applications, where gram-scale quantities of difluoromethylated compounds may be required [15].